molecular formula C31H51NO9 B1235088 4'-Deoxymycaminosyltylonolide CAS No. 80240-61-5

4'-Deoxymycaminosyltylonolide

Cat. No.: B1235088
CAS No.: 80240-61-5
M. Wt: 581.7 g/mol
InChI Key: GOYLWILZRUOCQE-FUZZWQSMSA-N
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Description

4'-Deoxymycaminosyltylonolide: is a complex organic compound with the molecular formula C31H51NO8 It is a derivative of tylonolide, which is a macrolide antibiotic This compound is characterized by the presence of a 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group attached to the tylonolide core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4'-Deoxymycaminosyltylonolide involves multiple steps. The process typically starts with the preparation of the tylonolide core, followed by the attachment of the 3,4,6-trideoxy-3-(dimethylamino)-beta-D-glucopyranosyl group. The reaction conditions often involve the use of specific reagents and catalysts to ensure the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets the required standards.

Chemical Reactions Analysis

Types of Reactions: 4'-Deoxymycaminosyltylonolide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Chemistry: In chemistry, 4'-Deoxymycaminosyltylonolide is used as a model compound for studying macrolide antibiotics and their derivatives. It is also used in the development of new synthetic methodologies and reaction mechanisms.

Biology: In biology, this compound is studied for its potential antimicrobial properties. Researchers investigate its effects on various bacterial strains and its potential as a therapeutic agent.

Medicine: In medicine, this compound is explored for its potential use as an antibiotic. Its efficacy, safety, and pharmacokinetics are subjects of ongoing research.

Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and as a reference standard in quality control laboratories.

Mechanism of Action

The mechanism of action of 4'-Deoxymycaminosyltylonolide involves its interaction with bacterial ribosomes, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to the bacteriostatic or bactericidal effects. The molecular targets include the 50S subunit of the bacterial ribosome, where the compound binds and interferes with the elongation of the peptide chain.

Comparison with Similar Compounds

    Erythromycin: Another macrolide antibiotic with a similar mechanism of action but different structural features.

    Azithromycin: A derivative of erythromycin with improved pharmacokinetic properties.

    Clarithromycin: Another erythromycin derivative with enhanced stability and efficacy.

Uniqueness: 4'-Deoxymycaminosyltylonolide is unique due to its specific structural modifications, which may confer distinct biological activities and pharmacokinetic properties compared to other macrolides. Its unique glucopyranosyl group may also influence its interaction with bacterial targets and its overall efficacy as an antibiotic.

Properties

CAS No.

80240-61-5

Molecular Formula

C31H51NO9

Molecular Weight

581.7 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-15-(hydroxymethyl)-5,9,13-trimethyl-2,10-dioxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C31H51NO9/c1-8-27-23(17-34)13-18(2)9-10-25(35)19(3)14-22(11-12-33)30(21(5)26(36)16-28(37)40-27)41-31-29(38)24(32(6)7)15-20(4)39-31/h9-10,12-13,19-24,26-27,29-31,34,36,38H,8,11,14-17H2,1-7H3/b10-9+,18-13+/t19-,20-,21+,22+,23-,24+,26-,27-,29-,30-,31+/m1/s1

InChI Key

GOYLWILZRUOCQE-FUZZWQSMSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H](C[C@H](O2)C)N(C)C)O)CC=O)C)\C)CO

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(CC(O2)C)N(C)C)O)CC=O)C)C)CO

Synonyms

4'-deoxymycaminosyl tylonolide
4'-deoxymycaminosyltylonolide
5-O-(4-deoxymycaminosyl)tylonolide

Origin of Product

United States

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